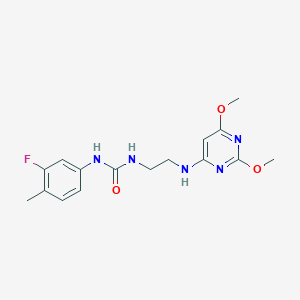

1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-4-methylphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-4-methylphenyl)urea is a chemical entity that appears to be designed for biological activity, given its structural features that are common in drug design. The molecule consists of a pyrimidinyl moiety linked to an aminoethyl group, which is further connected to an aryl urea structure. The presence of dimethoxy groups on the pyrimidine ring and a fluoromethyl group on the phenyl ring suggests that the compound could interact with various biological targets through multiple non-covalent interactions such as hydrogen bonding and arene interactions.

Synthesis Analysis

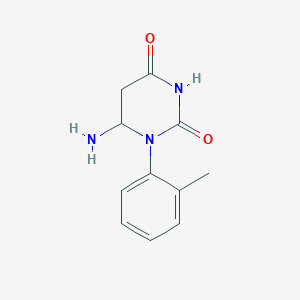

The synthesis of related urea derivatives often involves the reaction of amines with isocyanates or carbodiimides to form the urea linkage. In the case of the compound , the synthesis would likely involve the reaction of a suitable 2,6-dimethoxypyrimidin-4-ylamine with an isocyanate derivative of 3-fluoro-4-methylphenyl. The synthesis process would need to be optimized to ensure the correct substitution pattern and to maximize the yield of the desired product. The paper titled "The novel 3,4-dihydropyrimidin-2(1H)-one urea derivatives of N-aryl urea: synthesis, anti-inflammatory, antibacterial and antifungal activity evaluation" describes a related process where a Bigineli reaction is followed by reduction and subsequent reaction with arylisocyanates, which could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-4-methylphenyl)urea would be expected to exhibit conformational flexibility due to the presence of the ethoxyethyl chain. This flexibility could be important for the interaction of the compound with its biological targets, as it may allow the molecule to adopt conformations that are complementary to the active sites of enzymes or receptors. The paper titled "Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors. Synthesis and biochemical evaluation" discusses the importance of spacer length and flexibility in the design of acetylcholinesterase inhibitors, which could be relevant to the analysis of the molecular structure of the compound .

Chemical Reactions Analysis

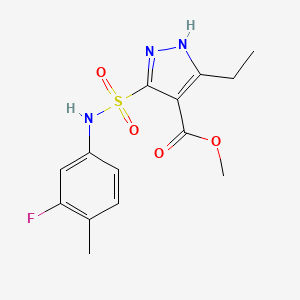

The urea functionality in the compound is a key reactive site that could undergo various chemical reactions. For instance, ureas can participate in hydrogen bonding interactions, which are crucial for their biological activity. The presence of the dimethoxypyrimidinyl and fluoromethylphenyl groups could also influence the reactivity of the molecule, potentially leading to interactions with various enzymes or receptors. The chemical reactivity of the compound would need to be studied in the context of its intended biological application to understand its mechanism of action and potential metabolic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-4-methylphenyl)urea, such as solubility, melting point, and stability, would be critical for its application as a biological agent. These properties would influence the compound's bioavailability, distribution, and excretion. The presence of polar groups like the urea and dimethoxy functionalities suggests that the compound may have moderate solubility in aqueous and organic solvents, which could be beneficial for its delivery in a biological system. The compound's stability under physiological conditions would also be an important factor to consider, as it would affect its shelf life and efficacy as a drug.

Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation of Antioxidant Activity

The study by George et al. (2010) focused on the synthesis of various derivatives through the Biginelli reaction, followed by condensation and reaction processes to obtain products screened for their antioxidant activity. Although the compound "1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-4-methylphenyl)urea" is not directly mentioned, the research involves dimethoxypyrimidinyl compounds, which could provide insights into the synthetic routes and potential antioxidant applications of related compounds (George, Sabitha, Kumar, & Ravi, 2010).

Dimerization via Hydrogen Bonding

Beijer et al. (1998) explored the dimerization of ureidopyrimidones through quadruple hydrogen bonding, demonstrating the significance of donor-acceptor arrays in solid-state and solution-phase dimerization. This study provides valuable information on the structural and bonding characteristics of pyrimidinone derivatives, which could be relevant to understanding the properties and applications of "1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-4-methylphenyl)urea" (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).

Syntheses of Polyamides Containing Nucleobases

Hattori and Kinoshita (1979) synthesized polyamides containing nucleobases like uracil and adenine by reacting urea derivatives with dimethyl methylenesuccinate, followed by hydrolysis and polycondensation. This research could provide insights into the incorporation of pyrimidinyl and urea functionalities into polymers, potentially relevant to the applications of "1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-4-methylphenyl)urea" in polymer science (Hattori & Kinoshita, 1979).

Synthesis of Hydroxamic Acids and Ureas from Carboxylic Acids

Thalluri et al. (2014) demonstrated a method for synthesizing ureas from carboxylic acids via the Lossen rearrangement, facilitated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate. This method offers a route to synthesize urea derivatives, potentially including "1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-4-methylphenyl)urea," under mild conditions without racemization, which could be significant for its synthesis and applications in various fields (Thalluri, Manne, Dev, & Mandal, 2014).

Degradation of Sulfonylurea Herbicides

Saha and Kulshrestha (2002) investigated the degradation of sulfosulfuron, a compound structurally related to sulfonylurea herbicides, under various abiotic factors. This study provides insights into the environmental stability and degradation pathways of sulfonylurea compounds, which may be relevant for understanding the environmental behavior of "1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-4-methylphenyl)urea" (Saha & Kulshrestha, 2002).

Eigenschaften

IUPAC Name |

1-[2-[(2,6-dimethoxypyrimidin-4-yl)amino]ethyl]-3-(3-fluoro-4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN5O3/c1-10-4-5-11(8-12(10)17)20-15(23)19-7-6-18-13-9-14(24-2)22-16(21-13)25-3/h4-5,8-9H,6-7H2,1-3H3,(H,18,21,22)(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISFZLJQJFUVIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCCNC2=CC(=NC(=N2)OC)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-4-methylphenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2530246.png)

![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid](/img/structure/B2530248.png)

![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2530249.png)

![N-(butan-2-yl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2530250.png)

![8-(4-fluorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530256.png)

![2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2530258.png)